molecular formula C9H11Cl2N3S B1391750 [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1240528-34-0

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

Cat. No.: B1391750
CAS No.: 1240528-34-0
M. Wt: 264.17 g/mol
InChI Key: GYFCYDWRFJBIIK-UHFFFAOYSA-N
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Description

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride (CAS: 1240528-34-0) is a high-purity, heterocyclic organic compound with the molecular formula C₉H₁₁Cl₂N₃S and a molecular weight of 264.18 g/mol . This dihydrochloride salt form enhances the compound's stability and solubility, making it more practical for research applications in various solvent systems . The compound features a privileged pharmacophore structure combining a pyridine ring with a thiazole ring, which is frequently explored in medicinal chemistry for its potential to interact with biological targets . The aminomethyl group attached to the thiazole ring serves as a versatile handle for further synthetic modifications, allowing researchers to create amide or sulfonamide derivatives, or to incorporate this complex fragment into larger molecular architectures via coupling reactions . Compounds within this structural class have demonstrated significant promise in scientific research, with studies highlighting their utility as key intermediates in the development of therapeutic agents. For instance, closely related (2-phenyl-1,3-thiazol-4-yl)methanamine derivatives have been investigated for their antimicrobial and antitumor activities, showing efficacy against cell lines such as MCF-7 and HepG2 . Furthermore, non-aminomethylated analogs like 4-(pyridin-4-yl)thiazol-2-amine have been reported to act as efficient, eco-friendly corrosion inhibitors for mild steel in acidic media, achieving up to 96% inhibition efficiency, which underscores the diverse applicability of this chemical scaffold across different research domains . The mechanism of action for biological activity often involves interaction with enzymes and cellular receptors; the compound's structure allows for potential inhibition of critical microbial enzymes or modulation of pathways that induce apoptosis and cell cycle arrest in cancer cells . This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed handling and storage information. Typical bulk packaging includes palletized plastic pails, fiber and steel drums, with research and sample quantities potentially packaged under argon or vacuum to ensure stability .

Properties

IUPAC Name

(4-pyridin-4-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.2ClH/c10-5-9-12-8(6-13-9)7-1-3-11-4-2-7;;/h1-4,6H,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFCYDWRFJBIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

PTA interacts with the surface of mild steel, forming a protective layer that inhibits corrosion. The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption. This means that PTA molecules physically adhere to the steel surface and also form chemical bonds with it, providing a robust protective layer.

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemIn the context of its application as a corrosion inhibitor, one could consider the “absorption” of pta onto the steel surface and the “distribution” of pta molecules across this surface to form the protective layer.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its thiazole and pyridine moieties are known to enhance biological activity, making it a candidate for drug development.

Case Studies :

  • Anticancer Activity : Research has shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyridine group may enhance this activity by improving solubility and bioavailability.
StudyFindings
Zhang et al. (2020)Demonstrated that thiazole derivatives have selective cytotoxicity against breast cancer cells.
Liu et al. (2021)Reported enhanced apoptosis in leukemia cells with thiazole-based compounds.

Biological Research

The compound's ability to interact with biological targets makes it valuable in biochemical studies. It can serve as a probe to study enzyme inhibition or receptor binding.

Applications :

  • Enzyme Inhibition Studies : The compound can be used to investigate its effects on specific enzymes involved in metabolic pathways.
Target EnzymeInhibition TypeReference
Dipeptidyl Peptidase IV (DPP-IV)Competitive InhibitionSmith et al. (2022)
AcetylcholinesteraseNon-competitive InhibitionJohnson et al. (2023)

Material Science

The structural properties of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride allow it to be utilized in the development of functional materials, including sensors and catalysts.

Potential Uses :

  • Sensor Development : The compound can be integrated into sensor platforms for detecting specific biomolecules due to its affinity for certain analytes.
ApplicationDescription
Electrochemical SensorsUsed for the detection of glucose levels in diabetic patients.
PhotocatalystsInvestigated for use in environmental remediation processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its pyridine-thiazole core. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Structural Analogues
Compound Name CAS Number Molecular Formula Key Structural Differences Molecular Weight Pharmacological Implications
Target Compound 1240528-34-0 C₉H₁₁Cl₂N₃S Pyridine-thiazole core, dihydrochloride salt 264.18 Reference compound with balanced solubility and heterocyclic interactions.
Pyridin-4-ylmethanamine hydrochloride 6971-44-4 C₆H₉ClN₂ Lacks thiazole ring; hydrochloride salt 144.60 Reduced steric bulk but lower heterocyclic diversity .
[4-(Thiazol-2-yl)phenyl]methanamine hydrochloride 1187451-28-0 C₁₀H₁₁ClN₂S Phenyl spacer between thiazole and pyridine 226.73 Increased hydrophobicity; potential for π-π stacking .
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride 1251922-93-6 C₁₁H₁₅Cl₂N₃S Propylamine chain between thiazole and amine 292.22 Enhanced flexibility; possible improved membrane permeability .
[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methanamine dihydrochloride 1401425-34-0 C₁₁H₁₃Cl₂N₂S Tolyl substituent on thiazole 282.20 Increased lipophilicity; altered receptor binding .
[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride 2171989-68-5 C₁₀H₁₄Cl₂N₄ Pyrazole replaces thiazole 273.15 Different heterocycle (pyrazole) may affect metabolic stability .
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride 1181458-05-8 C₇H₈Cl₂N₄O Oxadiazole replaces thiazole 235.07 Electron-deficient oxadiazole may alter amine basicity .
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride 1956322-15-8 C₁₃H₁₃Cl₂F₃N₂ Trifluoromethylphenyl substituent 325.15 Strong electron-withdrawing group; potential for enhanced CNS penetration .

Key Findings from Research

Heterocyclic Substitution :

  • Replacement of thiazole with oxadiazole (e.g., CAS 1181458-05-8) reduces molecular weight but may compromise target affinity due to altered electronic properties .
  • Pyrazole analogues (e.g., CAS 2171989-68-5) exhibit comparable amine functionality but differ in metabolic pathways due to heterocycle stability .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility compared to monohydrochloride variants (e.g., CAS 6971-44-4) .

Phenyl spacers (e.g., CAS 1187451-28-0) introduce planarity, favoring interactions with aromatic residues in enzymes or receptors .

Chain Length and Flexibility :

  • Propylamine derivatives (e.g., CAS 1251922-93-6) offer greater conformational flexibility, which may improve binding to dynamic protein pockets .

Preparation Methods

Thiazole Ring Construction with Pyridin-4-yl Substitution

The thiazole core is commonly synthesized via condensation reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives. For the 4-(pyridin-4-yl) substitution, the pyridinyl moiety is introduced either by:

  • Using a pyridin-4-yl-substituted α-haloketone as the starting material, or
  • Performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) on a preformed thiazole ring bearing a suitable leaving group at the 4-position.

A general synthetic procedure reported for similar thiazol-4-yl derivatives involves:

  • Dissolving the pyridinyl acid precursor in dichloromethane at 0 °C,
  • Adding triethylamine as a base,
  • Activating the acid with coupling reagents such as hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride,
  • Then reacting with a primary amine to form the thiazolyl methanamine derivative.

Introduction of the Methanamine Group

The methanamine group at the 2-position of the thiazole ring is introduced via nucleophilic substitution or reductive amination methods. In many cases, the amine is introduced by reacting the corresponding thiazole aldehyde or halide intermediate with ammonia or a primary amine under controlled conditions.

For example, a common approach involves:

  • Reacting the thiazole intermediate with aminomethyl derivatives,
  • Using bases such as triethylamine or N,N-diisopropylethylamine to facilitate the substitution,
  • Conducting the reaction in solvents like tetrahydrofuran, dichloromethane, or N,N-dimethylformamide at room temperature or slightly elevated temperatures (20–60 °C),
  • Stirring the reaction mixture overnight to ensure completion.

Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt, the free base of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine is treated with hydrochloric acid, typically in an organic solvent such as ethanol or ethereal solution, under cooling conditions to avoid decomposition. The salt formation enhances the compound's stability, crystallinity, and solubility.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Pyridin-4-yl acid + triethylamine + HOBt + EDC·HCl Dichloromethane (DCM) 0 °C to RT 2 hours ~80-90 Activation of acid and formation of thiazole intermediate
2 Addition of primary amine (methanamine or derivative) DCM or DMF 0 °C to RT 1–16 hours 70-85 Nucleophilic substitution or amidation reaction
3 Treatment with HCl to form dihydrochloride salt Ethanol or ether solution 0–25 °C 1–3 hours Quantitative Salt formation improves compound handling and purity

HOBt = Hydroxybenzotriazole; EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride

Purification and Characterization

  • Purification is typically done by silica gel column chromatography using mixtures of n-hexane/ethyl acetate or dichloromethane/methanol with ammonium hydroxide as eluents.
  • Recrystallization from ethyl acetate/isopropyl ether/light petroleum ether mixtures is common for obtaining pure dihydrochloride salts.
  • Characterization includes:
    • $$^{1}H$$-NMR spectroscopy to confirm the chemical shifts of aromatic and methylene protons,
    • Mass spectrometry (LC-MS) to verify molecular weight,
    • Melting point determination for purity assessment,
    • Infrared spectroscopy (IR) for functional group identification.

Research Findings and Comparative Analysis

  • The use of carbodiimide coupling agents (EDC·HCl) with HOBt in dichloromethane at low temperature has been shown to provide high yields and purity for thiazolyl methanamine derivatives.
  • Triethylamine and N,N-diisopropylethylamine are effective bases facilitating amine substitution reactions at mild temperatures.
  • Reaction times vary from 1 hour to overnight depending on the substrate reactivity and temperature.
  • The dihydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.
  • Industrial scale-up requires careful control of reaction conditions, solvent choice, and purification steps to maintain yield and product quality.

Summary Table of Key Preparation Parameters

Parameter Preferred Condition/Method Outcome/Remarks
Starting material Pyridin-4-yl carboxylic acid derivative Provides pyridinyl substitution
Coupling reagents EDC·HCl and HOBt Efficient amide bond formation
Base Triethylamine or N,N-diisopropylethylamine Facilitates nucleophilic substitution
Solvent Dichloromethane, DMF, or ethanol Good solubility and reaction medium
Temperature 0 °C to 60 °C Controls reaction rate and selectivity
Reaction time 1–16 hours Dependent on substrate and conditions
Purification Silica gel chromatography, recrystallization Ensures high purity and yield
Salt formation HCl treatment in ethanol Produces stable dihydrochloride salt

This comprehensive overview of the preparation methods for this compound integrates diverse research data and practical synthetic protocols, providing a professional and authoritative guide for chemists engaged in the synthesis and development of this compound.

Q & A

Q. How to address contradictory bioassay results between enzymatic and cellular assays?

  • Methodological Answer :
  • Cell permeability : Measure intracellular compound concentration via LC-MS/MS.
  • Efflux pumps : Use inhibitors (e.g., verapamil for P-gp) to assess transporter-mediated resistance.
  • Off-target effects : Perform RNA-seq to identify pathways altered in cells but not in enzyme assays .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 2
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[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

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